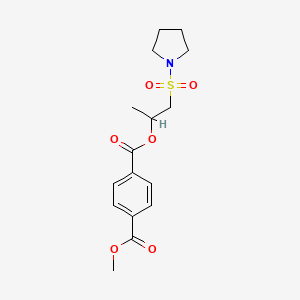![molecular formula C15H18N2O2S B7429698 3-[3-(oxolan-3-yl)propyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B7429698.png)
3-[3-(oxolan-3-yl)propyl]-2-sulfanylidene-1H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(oxolan-3-yl)propyl]-2-sulfanylidene-1H-quinazolin-4-one is a chemical compound that has been the focus of much scientific research due to its potential applications in various fields. This compound is also known as QSOX1 inhibitor and has been found to have promising effects in cancer treatment.
Mecanismo De Acción
The QSOX1 inhibitor works by inhibiting the activity of QSOX1 enzyme. QSOX1 is involved in the production of reactive oxygen species (ROS), which are known to promote cancer growth. Inhibition of QSOX1 leads to a reduction in ROS production, which in turn leads to the suppression of tumor growth.
Biochemical and Physiological Effects:
The QSOX1 inhibitor has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to reduce the levels of various cytokines and chemokines, which are known to promote cancer growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The QSOX1 inhibitor has several advantages for lab experiments. It is highly selective and specific for QSOX1 enzyme, which makes it an ideal tool for studying the role of QSOX1 in cancer growth. However, the QSOX1 inhibitor has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on QSOX1 inhibitor. One possible direction is the development of more potent and selective QSOX1 inhibitors. Another direction is the investigation of the potential use of QSOX1 inhibitor in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, more studies are needed to understand the mechanism of action of QSOX1 inhibitor and its potential applications in other diseases.
Métodos De Síntesis
The synthesis of 3-[3-(oxolan-3-yl)propyl]-2-sulfanylidene-1H-quinazolin-4-one involves a multi-step process, which includes the reaction of various chemical reagents. The synthesis method is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
The QSOX1 inhibitor has been found to have potential applications in cancer treatment. QSOX1 is an enzyme that is overexpressed in many cancer cells, and its inhibition can lead to the suppression of tumor growth. The QSOX1 inhibitor has been found to be effective in inhibiting the growth of various cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
3-[3-(oxolan-3-yl)propyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c18-14-12-5-1-2-6-13(12)16-15(20)17(14)8-3-4-11-7-9-19-10-11/h1-2,5-6,11H,3-4,7-10H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJQHGRYWOUTEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CCCN2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2-[cyano(phenyl)methyl]pyrrolidin-1-yl]-N-(2,3-dihydro-1H-indol-5-yl)-2-oxoacetamide](/img/structure/B7429620.png)
![1-[3-fluoro-4-[4-(1H-pyrrolo[2,3-b]pyridine-2-carbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7429623.png)
![2-hydroxy-3-methyl-N-[2-(methylcarbamoylamino)ethyl]benzamide](/img/structure/B7429645.png)
![[2-(4-Fluoro-3-nitroanilino)-2-oxoethyl] 1-methyl-6-oxopiperidine-3-carboxylate](/img/structure/B7429655.png)
![2-(6-oxa-9-azaspiro[4.5]decan-9-yl)-2-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B7429662.png)
![1-[4-[4-(1,4-Diazepane-1-carbonyl)phenoxy]phenyl]ethanone;hydrochloride](/img/structure/B7429670.png)


![3-[1-[4-(3-Methylbutoxy)phenyl]ethylamino]propanoic acid](/img/structure/B7429687.png)

![3-[(2-Butylcyclopentyl)amino]propanoic acid](/img/structure/B7429697.png)
![6-[[(2,2-dimethylcyclopentyl)amino]methyl]-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7429704.png)
![6-[[[1-(3-chlorophenyl)-2-methoxyethyl]amino]methyl]-2-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B7429706.png)

